1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE
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Overview
Description
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE is a complex organic compound that features a piperidine ring attached to a dihydro-1,2-oxazole moiety, which is further substituted with a 4-methoxyphenyl group
Preparation Methods
The synthesis of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This method is characterized by its simplicity, metal-free catalysis, and high yields. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and efficiency.
Chemical Reactions Analysis
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]PIPERIDINE can be compared with other similar compounds such as:
1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine: Known for its high affinity for the NMDA receptor.
4-Hydroxy-2-quinolones: These compounds share similar heterocyclic structures and have significant pharmaceutical applications.
Methoxetamine: A ketamine analogue with similar structural features and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-13-7-5-12(6-8-13)14-11-15(21-17-14)16(19)18-9-3-2-4-10-18/h5-8,15H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABCTASMPDVNBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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